![molecular formula C18H22ClNO2 B14399428 5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) CAS No. 88596-42-3](/img/structure/B14399428.png)
5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is an organic compound characterized by the presence of a chlorophenyl group, an azanediyl linkage, and two methylpent-3-yn-2-ol moieties. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) typically involves the reaction of 3-chloroaniline with 2-methyl-3-pentyn-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) involves its interaction with specific molecular targets. The compound’s azanediyl linkage and alkyne groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-[(4-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
- 5,5’-[(3-Bromophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)
Uniqueness
5,5’-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol) is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The position of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it different from its analogs with substitutions at other positions.
Propriétés
Numéro CAS |
88596-42-3 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
5-(3-chloro-N-(4-hydroxy-4-methylpent-2-ynyl)anilino)-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,21)10-6-12-20(13-7-11-18(3,4)22)16-9-5-8-15(19)14-16/h5,8-9,14,21-22H,12-13H2,1-4H3 |
Clé InChI |
KPJXIJAMNNFNTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCN(CC#CC(C)(C)O)C1=CC(=CC=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


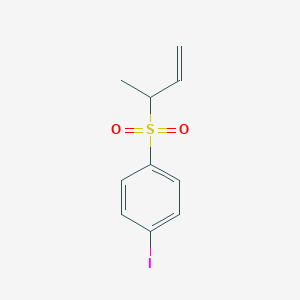
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
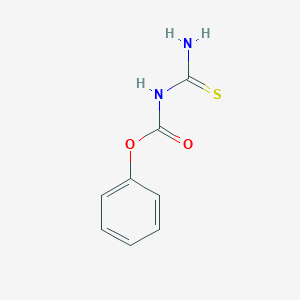

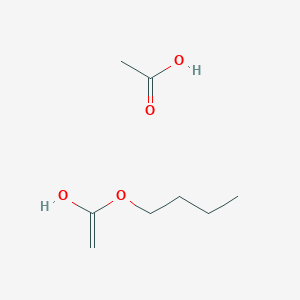
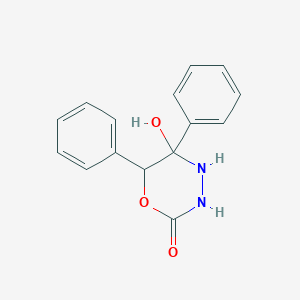
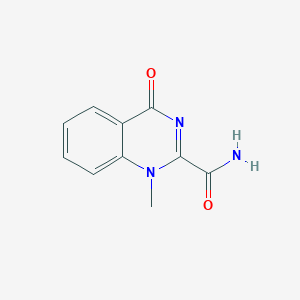
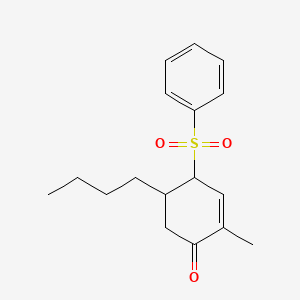

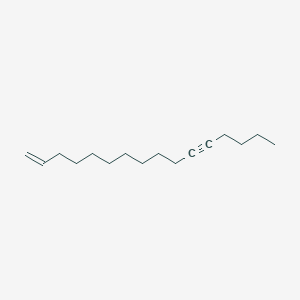
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
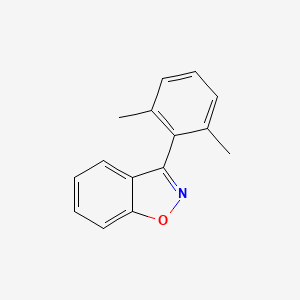
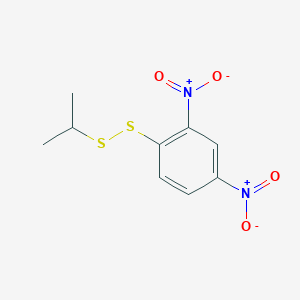
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
